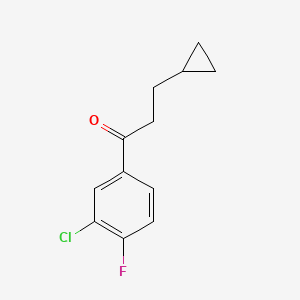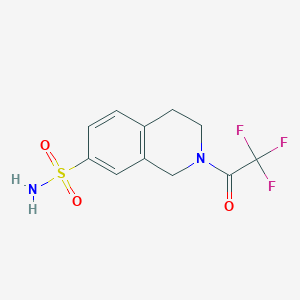
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is a complex organic compound that features a trifluoroacetyl group, a tetrahydroisoquinoline core, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide typically involves the trifluoroacetylation of a suitable precursor. One common method involves the reaction of tetrahydroisoquinoline derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum trichloride, to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the trifluoroacetyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism by which 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The sulfonamide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoroacetyl)oxazoles: These compounds also contain a trifluoroacetyl group and are used in similar applications, such as drug discovery and material science.
Trifluoroacetylated triazoles: These compounds are known for their insecticidal activity and are used in agricultural chemistry.
Uniqueness
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is unique due to its combination of a tetrahydroisoquinoline core with both trifluoroacetyl and sulfonamide groups
Properties
Molecular Formula |
C11H11F3N2O3S |
|---|---|
Molecular Weight |
308.28 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide |
InChI |
InChI=1S/C11H11F3N2O3S/c12-11(13,14)10(17)16-4-3-7-1-2-9(20(15,18)19)5-8(7)6-16/h1-2,5H,3-4,6H2,(H2,15,18,19) |
InChI Key |
LSXHXNYOJJSJJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)S(=O)(=O)N)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


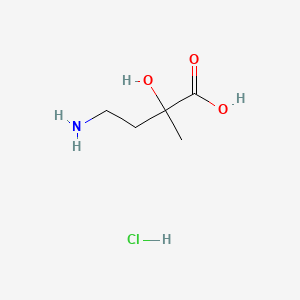
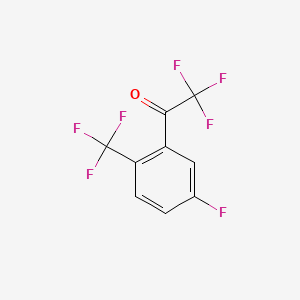
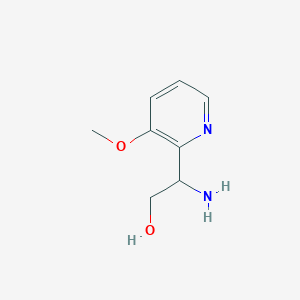

![2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide](/img/structure/B13578566.png)
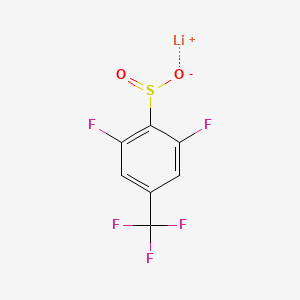
![4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B13578582.png)
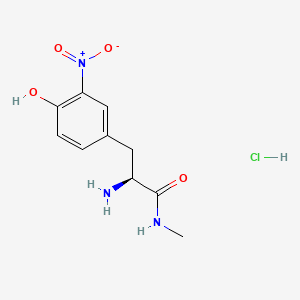
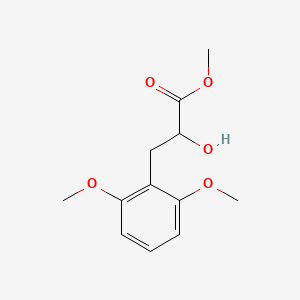
![3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride](/img/structure/B13578595.png)

![5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)

